molecular formula C11H18NO5- B12363107 1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester

1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12363107
M. Wt: 244.26 g/mol
InChI Key: RIZCQEWQJRFDHL-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1

InChI Key

RIZCQEWQJRFDHL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)[O-]

Origin of Product

United States

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